molecular formula C18H24ClN3O B2682364 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1281207-55-3

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2682364
CAS No.: 1281207-55-3
M. Wt: 333.86
InChI Key: MABPCGQGRMFJCR-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a cyanocyclohexyl group, and a methylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

    Formation of the 2-chlorophenyl ethylamine: This can be achieved through the reaction of 2-chlorobenzyl chloride with ethylamine under basic conditions.

    Synthesis of the cyanocyclohexyl intermediate: This involves the reaction of cyclohexanone with cyanide ions in the presence of a suitable catalyst.

    Coupling reaction: The final step involves coupling the 2-chlorophenyl ethylamine with the cyanocyclohexyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-ethylacetamide
  • 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-propylacetamide

Uniqueness

Compared to similar compounds, 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide may exhibit unique properties such as:

  • Enhanced stability : Due to the specific arrangement of functional groups.
  • Specific biological activity : Resulting from its unique molecular structure.
  • Versatility in reactions : Allowing for the synthesis of a wide range of derivatives.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)ethylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-14(15-8-4-5-9-16(15)19)21-12-17(23)22(2)18(13-20)10-6-3-7-11-18/h4-5,8-9,14,21H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPCGQGRMFJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NCC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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